

3,6-Dibromobenzene-1,2-diamine molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,6-Dibromobenzene-1,2-diamine

Cat. No.: B1314658

[Get Quote](#)

An In-Depth Technical Guide to **3,6-Dibromobenzene-1,2-diamine**: Synthesis, Properties, and Applications

Abstract

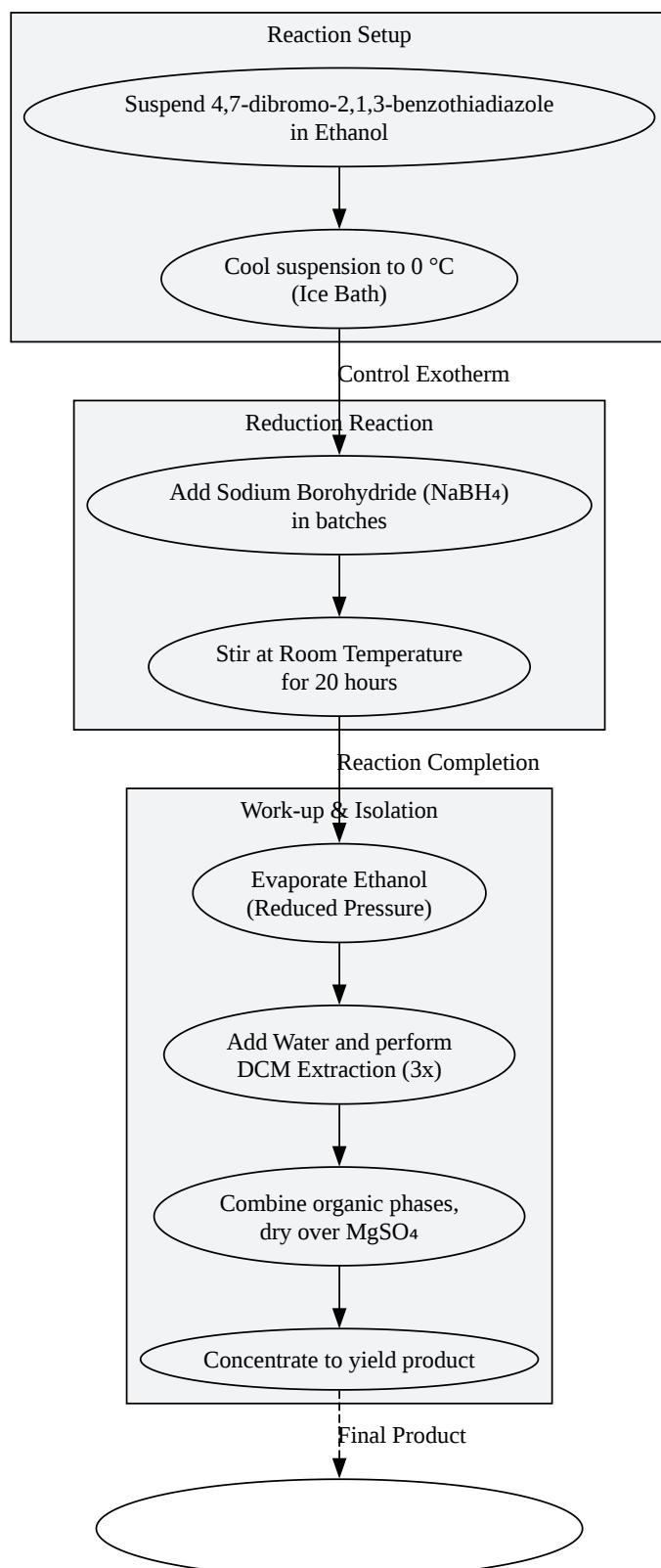
3,6-Dibromobenzene-1,2-diamine is a pivotal chemical intermediate whose structural features—a benzene core functionalized with adjacent amine groups and two bromine atoms—make it a highly versatile building block in modern organic synthesis. This guide provides an in-depth analysis of its core properties, a validated synthesis protocol, key applications in high-value sectors such as pharmaceuticals and material science, and comprehensive safety and handling procedures. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective and safe utilization in advanced research and development projects.

Core Molecular and Physical Properties

3,6-Dibromobenzene-1,2-diamine, also known by synonyms such as 3,6-dibromo-1,2-phenylenediamine, is an aromatic compound whose utility is derived directly from its unique molecular architecture.^{[1][2]} The vicinal diamine groups on the benzene ring are nucleophilic and serve as a reactive handle for constructing heterocyclic systems, a common motif in medicinal chemistry. The two bromine atoms, positioned meta and para to the amine groups, are excellent leaving groups for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the strategic extension of the molecular framework. This dual functionality makes the compound a cornerstone intermediate for creating complex molecular targets.

The physical and chemical properties of **3,6-Dibromobenzene-1,2-diamine** are well-documented, ensuring reproducibility in experimental design.

Property	Value	Source(s)
CAS Number	69272-50-0	[1] [3]
Molecular Formula	C ₆ H ₆ Br ₂ N ₂	[1] [3] [4] [5]
Molecular Weight	265.93 g/mol	[1] [3] [5] [6] [7]
Appearance	White to light yellow or light brown solid/powder	[1] [2] [5] [8]
Melting Point	92-99 °C	[1] [8] [9] [10]
Boiling Point	320.9 ± 37.0 °C (Predicted)	[1]
Solubility	Sparingly soluble in water	[2] [11]
InChI Key	VPMJBJSLTPBZLR-UHFFFAOYSA-N	[1] [9]


Synthesis and Purification: A Validated Protocol

The synthesis of **3,6-Dibromobenzene-1,2-diamine** is most effectively achieved through the reduction of a heterocyclic precursor, 4,7-dibromo-2,1,3-benzothiadiazole. This approach is advantageous due to the high yield and relative simplicity of the procedure.

Causality of Experimental Design

The choice of sodium borohydride (NaBH₄) as the reducing agent is strategic. It is a mild, selective reducing agent that effectively cleaves the N-S bonds of the benzothiadiazole ring to yield the desired diamine without inadvertently reducing the aromatic ring or causing dehalogenation. Ethanol is selected as the solvent due to its ability to dissolve the starting material upon heating and its compatibility with the reducing agent. The initial cooling to 0 °C is critical for controlling the exothermic reaction that occurs upon the addition of NaBH₄, preventing side reactions and ensuring a higher yield of the final product.

Experimental Workflow: Synthesis of 3,6-Dibromobenzene-1,2-diamine``dot

[Click to download full resolution via product page](#)

Caption: Major application pathways for **3,6-Dibromobenzene-1,2-diamine**.

- Pharmaceuticals: This compound is a critical intermediate for synthesizing complex drug molecules. [12] The diamine moiety can be readily condensed with 1,2-dicarbonyl compounds to form quinoxalines, a privileged scaffold in medicinal chemistry. The bromine atoms allow for late-stage functionalization via cross-coupling, enabling the creation of diverse compound libraries for drug discovery. [12]* Material Science: In polymer chemistry, it acts as an electron-deficient monomer. [5][9] It can be used in electrochemical polymerization to create conductive polymers like polyaniline and polypyrrole, which are valuable in electronics and energy storage. [5][9] Furthermore, its specific optical properties have led to its exploration in the fabrication of novel photonic crystals for use in lasers and optical fibers. [9]* Agrochemicals and Dyes: Its versatile structure is also utilized in the synthesis of new agrochemicals, such as pesticides and herbicides, where molecular modifications can enhance efficacy and environmental safety profiles. [12] Additionally, it serves as a precursor in the production of azo dyes and other colorants. [2][9]

Safety, Handling, and Storage

Proper handling and storage of **3,6-Dibromobenzene-1,2-diamine** are essential to ensure laboratory safety and maintain the compound's integrity. The compound is classified as harmful and an irritant.

GHS Classification	Hazard Statements	Precautionary Statements
--------------------	-------------------	--------------------------

| GHS07 (Warning) [1] | H302: Harmful if swallowed. H315: Causes skin irritation. <[8]br> H319: Causes serious eye irritation. <[8]br> H335: May cause respiratory irritation. | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [1]

Handling and Storage Protocol

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

- Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.
- Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C. [\[1\]](#)Rationale: This prevents degradation from light, moisture, and atmospheric oxidation of the amine groups, which can lead to discoloration and impurity formation.
- Spills: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a suitable container for disposal. [\[11\]](#)

Conclusion

3,6-Dibromobenzene-1,2-diamine is a high-value chemical intermediate whose utility spans multiple scientific disciplines. Its well-defined molecular structure provides a robust and versatile platform for the synthesis of a wide array of complex organic molecules. By understanding its fundamental properties, employing validated synthetic protocols, and adhering to strict safety standards, researchers can effectively leverage this compound to drive innovation in drug discovery, material science, and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,6-dibroMo-1,2-BenzenediaMine | 69272-50-0 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. 3,6-Dibromobenzene-1,2-diamine [aromalake.com]
- 4. 3,6-Dibromobenzene-1,2-diamine | 69272-50-0 [sigmaaldrich.com]
- 5. China 3,6-Dibromobenzene-1,2-diamine CAS NO: 69272-50-0 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 6. 3,6-Dibromobenzene-1,2-diamine | C6H6Br2N2 | CID 11821532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,6-dibromo-1,2-BenzenediaMine synthesis - chemicalbook [chemicalbook.com]
- 8. 3,6-Dibromobenzene-1,2-diamine | 69272-50-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. Buy 3,6-Dibromobenzene-1,2-diamine | 69272-50-0 [smolecule.com]
- 10. 3,6-Dibromobenzene-1,2-diamine | 69272-50-0 | Tokyo Chemical Industry Co., Ltd. (APAC) [tcichemicals.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. a2bchem.com [a2bchem.com]
- To cite this document: BenchChem. [3,6-Dibromobenzene-1,2-diamine molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1314658#3-6-dibromobenzene-1-2-diamine-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com